N-(2,4-dimethylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Description
N-(2,4-dimethylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a phenyl ring substituted with dimethyl groups, an ethyl group, and an imidazo[1,2-b][1,2,4]triazole ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C16H19N5O2 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-ethyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C16H19N5O2/c1-4-13-18-16-19-15(23)12(21(16)20-13)8-14(22)17-11-6-5-9(2)7-10(11)3/h5-7,12H,4,8H2,1-3H3,(H,17,22)(H,18,19,20,23) |
InChI Key |
AEERITWADMNTSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(C(=O)NC2=N1)CC(=O)NC3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenylamine and ethyl acetoacetate. The synthesis may proceed through the formation of an intermediate imidazo[1,2-b][1,2,4]triazole ring, followed by acylation to introduce the acetamide group. Reaction conditions may include the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions may be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The phenyl ring and other parts of the molecule may undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other derivatives of imidazo[1,2-b][1,2,4]triazole or acetamide-substituted phenyl compounds. Examples might include:
- N-(2,4-dimethylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
- N-(2,4-dimethylphenyl)-2-(2-ethyl-5-oxo-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Uniqueness
The uniqueness of N-(2,4-dimethylphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide lies in its specific substitution pattern and the presence of both the ethyl and acetamide groups, which may confer unique chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
